![molecular formula C17H9Cl2F3N4 B2508586 8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 685107-32-8](/img/structure/B2508586.png)
8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been identified as a privileged structure due to its diverse biological activities and potential for library synthesis . This particular derivative is not explicitly mentioned in the provided papers, but its structure suggests it could be synthesized and modified using similar methods described for related compounds.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the reaction of intermediate compounds with various reagents to construct the pyrimidine core and introduce functional groups. For example, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported through the reaction of aminopyrazolo[3,4-d]pyrimidine with ω-bromoacetophenones, followed by further reactions to yield various substituted pyrimidines . A similar approach could be hypothesized for the synthesis of the compound , starting with an appropriate pyridine derivative and introducing the dichlorophenyl and trifluoromethyl groups through selective reactions.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a fused pyrimidine ring system that can be substituted at various positions to modulate the compound's biological activity. Molecular modeling simulations have been used to understand how these inhibitors can act as antiproliferative agents at the molecular level . The presence of the dichlorophenyl and trifluoromethyl groups in the compound of interest would likely influence its binding affinity and specificity towards biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by the substituents on the core ring system. For instance, the introduction of a trifluoromethyl group can enhance the compound's lipophilicity and potentially its biological activity . The dichlorophenyl group could also participate in further chemical reactions, potentially serving as a site for cross-coupling reactions or as an electron-withdrawing group that affects the reactivity of the pyrimidine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and stability, are determined by the nature and position of the substituents on the core ring system. The presence of halogen atoms, like chlorine and fluorine, can significantly affect these properties. For example, the trifluoromethyl group is known to increase the compound's metabolic stability and membrane permeability . The dichlorophenyl group could also contribute to the overall hydrophobic character of the compound, potentially affecting its solubility and distribution in biological systems.
Applications De Recherche Scientifique
Synthesis and Characterization
Pyrazolo[1,5-a]pyrimidines, including derivatives like 8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine, have been extensively studied for their synthesis and characterization. For instance, Xu Li-feng (2011) reports the synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives, highlighting the structural uniqueness of these compounds (Xu Li-feng, 2011).
Anticancer Applications
Notably, some derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. N. Ravi kumar et al. (2016) synthesized novel pyrazolo[1,5-a]pyrimidine derivatives and found them to be effective against various human cancer cell lines (N. Ravi kumar et al., 2016). Similarly, Jin Liu et al. (2020) also reported marked inhibition against specific cancer cell lines by a pyrazolo[1,5-a]pyrimidine compound (Jin Liu et al., 2020).
Antimicrobial and Anti-biofilm Activities
In addition to anticancer potential, certain pyrazolo[1,5-a]pyrimidine derivatives also demonstrate antimicrobial and anti-biofilm activities. P. Nagender et al. (2014) synthesized pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives, showcasing their antimicrobial and anti-biofilm properties (P. Nagender et al., 2014).
Heterocyclic Synthesis
The use of pyrazolo[1,5-a]pyrimidine in heterocyclic synthesis is another key application. Researchers like M. Gad-Elkareem et al. (2007) and Eljazi I. Al-Afaleq (2000) have contributed to the field by synthesizing various pyrazolo[1,5-a]pyrimidine derivatives for potential applications in different scientific domains (M. Gad-Elkareem et al., 2007), (Eljazi I. Al-Afaleq, 2000).
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle progression . The compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in the inhibition of CDK2, which subsequently leads to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle progression leads to the arrest of cell growth and induces apoptosis within the cells .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, leading to the arrest of cell growth and the induction of apoptosis within the cells . This effect is particularly potent against certain cell lines, including MCF-7 and HCT-116 .
Orientations Futures
Propriétés
IUPAC Name |
11-(3,4-dichlorophenyl)-4-methyl-6-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F3N4/c1-8-6-14(17(20,21)22)26-16(23-8)10-3-5-13(24-15(10)25-26)9-2-4-11(18)12(19)7-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOYENTWVVDNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C3C=CC(=NC3=NN2C(=C1)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

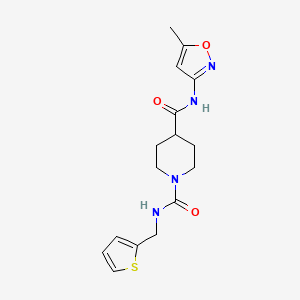
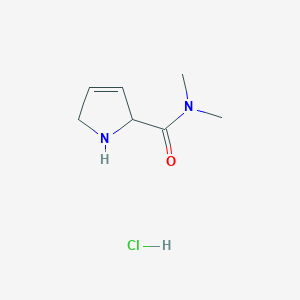
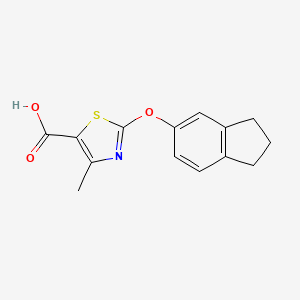
![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2508508.png)
![N-(Imidazo[2,1-b][1,3]thiazol-3-ylmethyl)prop-2-enamide](/img/structure/B2508509.png)
![3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2508510.png)
![[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid](/img/structure/B2508511.png)

![2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2508514.png)

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2508518.png)
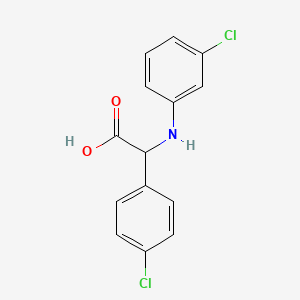
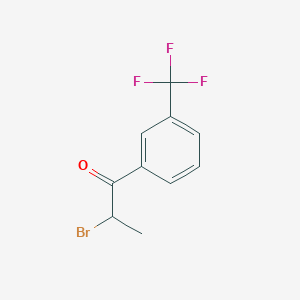
![N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2508526.png)